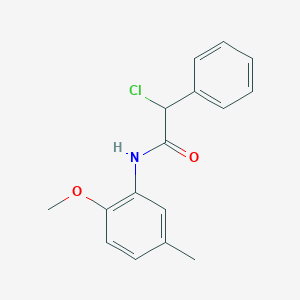

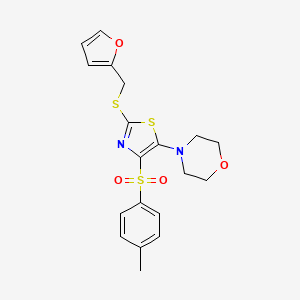

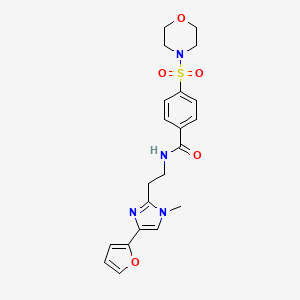

![molecular formula C24H27Cl2N3O4S B2721389 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216874-18-8](/img/structure/B2721389.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound appears to contain a thiazole ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring . Thiazole rings are important in biologically active natural products and modern drug discovery .

Synthesis Analysis

The synthesis of thiazole-containing compounds can be broadly classified into two categories: thiazole synthesis per se and functionalization and incorporation of existing thiazoles . Specific synthesis methods for this compound are not available in the literature I have access to.Chemical Reactions Analysis

Thiazole-containing compounds can undergo a variety of reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule.Applications De Recherche Scientifique

Synthesis and Biological Activity

Development of Anti-Inflammatory and Analgesic Agents : A study discussed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential for creating compounds with significant analgesic and anti-inflammatory activities. These compounds were tested as COX-1/COX-2 inhibitors, demonstrating notable inhibitory activity and selectivity, highlighting the methodological approaches for synthesizing and testing similar compounds for pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Cerebral Protective Agents : Research on the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides revealed compounds with potent anti-anoxic (AA) activity. This work illuminates the structural-activity relationships important for designing cerebral protective agents, providing a template for researching similar compounds (M. Ohkubo, A. Kuno, I. Nakanishi, H. Takasugi, 1995).

Antimicrobial Agents : A study focusing on quinazolinone and thiazolidinone compounds demonstrated their potential as antimicrobial agents. This research contributes to understanding how structural modifications can enhance the antimicrobial properties of synthetic compounds, relevant for developing new antimicrobials (N. Desai, A. Dodiya, P. N. Shihora, 2011).

Methodological Advances

- Microwave-Assisted Synthesis : A methodology utilizing microwave irradiation for the synthesis of oxazolines and thiazolines from N-acylbenzotriazoles demonstrates an efficient approach to preparing heterocyclic compounds. This technique offers a rapid, high-yield method that could be applicable to synthesizing structurally related compounds (A. Katritzky, C. Cai, Kazuyuki Suzuki, Sandeep Singh, 2004).

Pharmacological Exploration

- Antiobesity and CB1 Receptor Antagonism : Diaryl dihydropyrazole-3-carboxamides were synthesized and evaluated for their potential in appetite suppression and body weight reduction, indicating the utility of exploring receptor antagonism for therapeutic applications. This highlights the importance of pharmacological studies in identifying potential treatments for obesity (Brijesh Kumar Srivastava et al., 2007).

Propriétés

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O4S.ClH/c1-16-7-8-17(25)22-21(16)26-24(33-22)28(10-4-9-27-11-13-30-14-12-27)23(29)20-15-31-18-5-2-3-6-19(18)32-20;/h2-3,5-8,20H,4,9-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLPSFACLRYNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

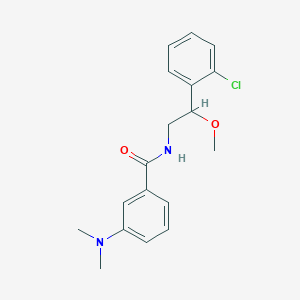

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721309.png)

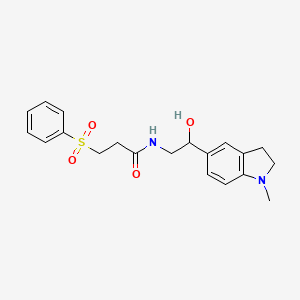

![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)

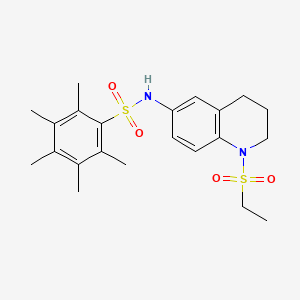

![3,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2721314.png)

![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)

![methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2721320.png)